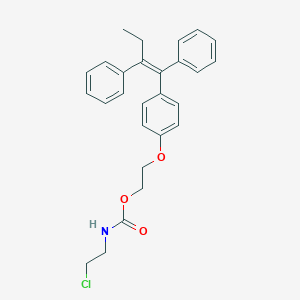
N-Chloroethyl-dbpe-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloroethyl-dbpe-carbamate (CECB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. CECB is a carbamate derivative of 2,2'-dipyridylamine (dbpa) and is synthesized by reacting dbpa with chloroethyl isocyanate.
作用機序
The mechanism of action of N-Chloroethyl-dbpe-carbamate is not well understood, but it is believed to involve the formation of complexes with metal ions in biological systems. These complexes may interfere with various biochemical and physiological processes, leading to the observed effects of N-Chloroethyl-dbpe-carbamate.
生化学的および生理学的効果
N-Chloroethyl-dbpe-carbamate has been shown to have a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. These effects are believed to be due to the formation of complexes with metal ions in biological systems, which can interfere with various cellular processes.
実験室実験の利点と制限
One of the main advantages of N-Chloroethyl-dbpe-carbamate is its versatility in various scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-Chloroethyl-dbpe-carbamate is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-Chloroethyl-dbpe-carbamate. One area of interest is the development of new synthetic methods for N-Chloroethyl-dbpe-carbamate that can improve its yield and purity. Another area of interest is the study of the mechanism of action of N-Chloroethyl-dbpe-carbamate, which can provide insights into its potential as a therapeutic agent. Additionally, the use of N-Chloroethyl-dbpe-carbamate as a tool for studying metal ion transport and metabolism in biological systems is an area of interest for future research.
Conclusion:
In conclusion, N-Chloroethyl-dbpe-carbamate is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into N-Chloroethyl-dbpe-carbamate can provide valuable insights into its potential as a therapeutic agent and its role in metal ion transport and metabolism in biological systems.
合成法
The synthesis of N-Chloroethyl-dbpe-carbamate involves the reaction of dbpa with chloroethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The yield of N-Chloroethyl-dbpe-carbamate can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
科学的研究の応用
N-Chloroethyl-dbpe-carbamate has been used in various scientific research applications, including bioinorganic chemistry, analytical chemistry, and medicinal chemistry. In bioinorganic chemistry, N-Chloroethyl-dbpe-carbamate has been used as a ligand to form complexes with metal ions, which can be used as catalysts for various reactions. In analytical chemistry, N-Chloroethyl-dbpe-carbamate has been used as a reagent for the detection of metal ions in complex mixtures. In medicinal chemistry, N-Chloroethyl-dbpe-carbamate has been studied for its potential as an anticancer agent.
特性
CAS番号 |
104691-76-1 |
|---|---|
製品名 |
N-Chloroethyl-dbpe-carbamate |
分子式 |
C27H28ClNO3 |
分子量 |
450 g/mol |
IUPAC名 |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25- |
InChIキー |
WBVGVPAUUQPWMR-QPLCGJKRSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
同義語 |
N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-chloroethyl-DBPE-carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



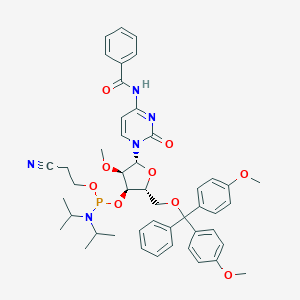
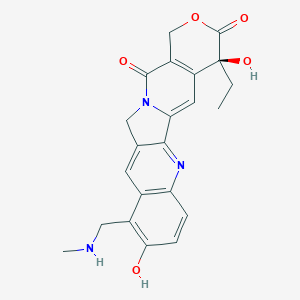

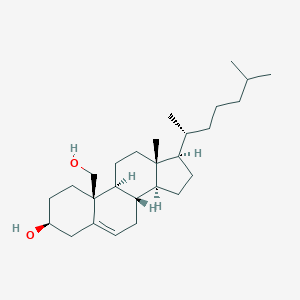
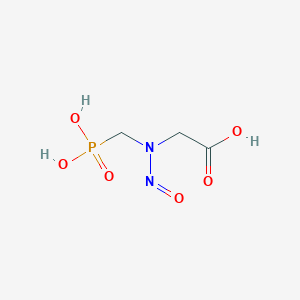
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)
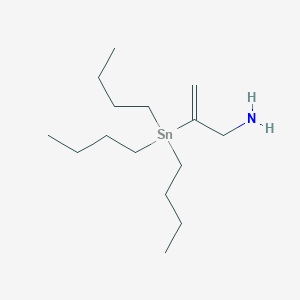

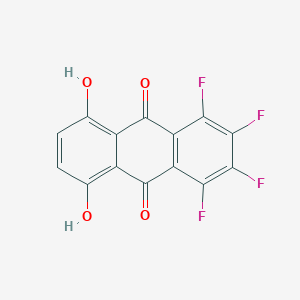
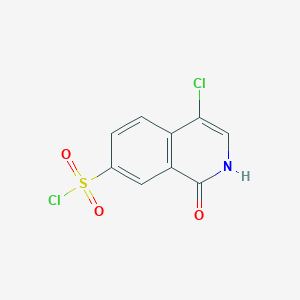
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

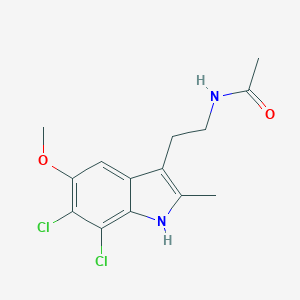
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)